2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride
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Overview
Description
2-Fluoro-8-azabicyclo[321]octan-3-one;hydrochloride is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric cycloadditions of cyclic azomethine ylides using dual catalytic systems . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: Due to its potential bioactive properties, it is explored in drug discovery and development.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar core structure and is also used in drug discovery.
8-Oxa-3-azabicyclo[3.2.1]octane: Another related compound with applications in organic synthesis.
Uniqueness
2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
IUPAC Name |
2-fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNO.ClH/c8-7-5-2-1-4(9-5)3-6(7)10;/h4-5,7,9H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEYHJJAVAPWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)CC1N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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